molecular formula C18H20ClNO5 B4615218 dimethyl 4-(3-chlorophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(3-chlorophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B4615218
M. Wt: 365.8 g/mol
InChI Key: KNTHPVMXATWMNC-UHFFFAOYSA-N
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Description

Dimethyl dihydropyridinedicarboxylates belong to a class of compounds that have garnered interest due to their diverse chemical reactions and potential applications in materials science, pharmaceuticals, and organic synthesis. They are characterized by their dihydropyridine core, which is a common motif in many biologically active compounds and synthetic intermediates.

Synthesis Analysis

The synthesis of dimethyl dihydropyridinedicarboxylates often involves Hantzsch condensation reactions, a method highlighted in the synthesis of related compounds through microwave irradiation (MWI) in solvent-free conditions, promoted by iodine. This approach offers an efficient pathway to construct the dihydropyridine core with various substituents, demonstrating the versatility of synthesis techniques for these compounds (Zhang, Pan, & Liu, 2009).

Scientific Research Applications

Chemical Reactions and Synthesis

One of the primary scientific applications of this compound is in the realm of chemical synthesis and reactions. It serves as a reactant in various chemical reactions, contributing to the synthesis of complex molecules and facilitating studies on reaction mechanisms. For example, the base-catalyzed reaction of dimethyl 4-chloromethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate leads to derivatives of both 4H- and 3H-azepines, which can be reversed by hydrochloric acid, showcasing its versatility in synthetic chemistry (Anderson & Johnson, 1966).

Structural Studies and Molecular Diversity

The compound also plays a crucial role in structural studies and understanding molecular diversity. Its reactions with other chemical entities have been used to prepare a variety of heterocyclic compounds, enabling researchers to explore the structural factors controlling molecular aggregation and the formation of complex structures. For instance, the synthesis of dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate via Hantzsch condensation reaction illustrates its application in producing novel molecular structures under specific conditions (Zhang, Pan, & Liu, 2009).

Molecular Diversity through Three-Component Reactions

Another fascinating application is its involvement in three-component reactions, which demonstrate significant molecular diversity. Such reactions, involving dimethyl 4-(3-chlorophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate, can lead to the formation of polysubstituted tetrahydro- and dihydropyridine derivatives. This showcases the compound's utility in creating a broad range of chemical entities with potential applications in various fields of chemical research (Sun, Zhu, Gong, & Yan, 2013).

properties

IUPAC Name

dimethyl 4-(3-chlorophenyl)-1-(2-methoxyethyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO5/c1-23-8-7-20-10-14(17(21)24-2)16(15(11-20)18(22)25-3)12-5-4-6-13(19)9-12/h4-6,9-11,16H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTHPVMXATWMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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